molecular formula C14H27NO5 B12308707 Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate

Cat. No.: B12308707
M. Wt: 289.37 g/mol
InChI Key: FTVPHMFKKFOZSK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate is a protected amino acid derivative featuring a tert-butyl ester group and a tert-butoxycarbonyl (Boc)-protected amine. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and peptides, where the Boc group serves as a temporary protective moiety for amines under acidic conditions.

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVPHMFKKFOZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Esterification :

    • Reagents : Methyl chloroformate, triethylamine, DMAP.
    • Conditions : Dichloromethane, 0–25°C.
    • Yield : 85% (from (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid).
  • Boc Protection :

    • Reagents : (Boc)₂O, DMAP.
    • Conditions : Acetonitrile, room temperature.
    • Yield : 85% (bis-Boc compound).
  • Reduction to Aldehyde :

    • Reagents : DIBAL-H.
    • Conditions : Ether, −78°C.
    • Yield : 65% (aldehyde intermediate).
  • Wittig Reaction :

    • Reagents : Methyl triphenylphosphonium bromide, n-BuLi.
    • Conditions : THF, −78°C.
    • Yield : 66% (olefin intermediate).
  • Epoxidation :

    • Reagents : m-CPBA.
    • Conditions : Dichloromethane, room temperature.
    • Yield : 91% (epoxide).

Table 1: Chiral Pool Synthesis Overview

Step Reagents/Conditions Yield Reference
Esterification Methyl chloroformate, DMAP, CH₂Cl₂ 85%
Boc Protection (Boc)₂O, DMAP, MeCN 85%
Reduction DIBAL-H, Et₂O, −78°C 65%
Wittig Reaction Ph₃P=CH₂, n-BuLi, THF 66%
Epoxidation m-CPBA, CH₂Cl₂ 91%

Asymmetric Catalytic Methods

Enantioselective synthesis using chiral catalysts or auxiliaries.

Key Steps:

  • Nitroaldol Reaction :

    • Catalyst : Proline derivatives.
    • Conditions : THF/H₂O, −78°C.
    • Yield : >60% ee (diastereoselectivity).
  • Cyclic Guanidine Formation :

    • Reagents : HATU, DIPEA.
    • Conditions : DMF, 80°C.
    • Yield : Scalable for industrial use.

Table 2: Asymmetric Synthesis Parameters

Parameter Value Reference
Catalyst Proline-derived
Solvent THF/H₂O
Temperature −78°C
Diastereomeric Ratio 1:1 (after separation)

Direct Amidation with Cesium Carbonate

A transition-metal-free method for amide bond formation.

Key Steps:

  • Coupling :

    • Reagents : Cesium carbonate, acetonitrile.
    • Conditions : Room temperature, 24 hours.
    • Yield : 72% (for similar substrates).
  • Workup :

    • Steps : Extraction with EtOAc, washing with HCl/NaHCO₃.
    • Purity : >95% after silica gel chromatography.

Table 3: Direct Amidation Conditions

Parameter Value Reference
Base Cs₂CO₃
Solvent MeCN/DMF
Time 24 h
Yield 72%

Reductive Amination and Functional Group Interconversion

Methods involving LiAlH₄ or LiBH₄ for alcohol formation.

Key Steps:

  • Reduction of Esters :

    • Reagents : LiAlH₄.
    • Conditions : THF, −50°C.
    • Yield : 53% (alcohol intermediate).
  • Oxidation to Aldehyde :

    • Reagents : IBX.
    • Conditions : Reflux in MeCN.
    • Yield : 74% (aldehyde).

Table 4: Reduction and Oxidation Outcomes

Reaction Reagents Yield Reference
LiAlH₄ Reduction LiAlH₄, THF 53%
IBX Oxidation IBX, MeCN 74%

Industrial-Scale Modifications

Optimized protocols avoiding hazardous reagents.

Key Steps:

  • Epoxide Formation :

    • Reagents : m-CPBA.
    • Conditions : CH₂Cl₂, room temperature.
    • Yield : 91% (epoxide).
  • Avoiding Diazomethane :

    • Alternative : Olefin reduction with BH₃-THF.
    • Yield : 53% (alcohol).

Comparative Analysis of Methods

Method Advantages Limitations Reference
Chiral Pool High stereocontrol Multi-step, moderate yields
Asymmetric Catalysis Scalable, enantioselective Requires catalyst optimization
Direct Amidation Metal-free, high purity Limited to activated esters

Critical Reaction Parameters

  • pH Control : Essential during Boc deprotection (TFA, 1.5 equiv.).
  • Temperature Sensitivity : DIBAL-H reductions require −78°C to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, MeCN) enhance amidation efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-hydroxy-L-norvaline tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate serves as a crucial intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of derivatives. Research indicates that compounds containing the tert-butyl group can exhibit enhanced metabolic stability when strategically replaced with more stable moieties, such as trifluoromethyl groups, which have shown to improve oral bioavailability and reduce hepatic clearance rates in preclinical studies .

1.2 Metabolic Stability Studies

The compound is often used in studies aimed at understanding metabolic pathways and improving the pharmacokinetic profiles of drugs. The presence of the tert-butyl group can lead to rapid metabolism; thus, researchers have investigated alternatives to enhance stability without compromising efficacy. For instance, studies have demonstrated that replacing the tert-butyl group with trifluoromethylcyclopropyl groups results in significantly lower clearance rates in vivo compared to their tert-butyl counterparts .

Synthetic Chemistry Applications

2.1 Building Block for Peptides

This compound is utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without undesired side reactions . This property is particularly valuable in synthesizing complex peptides and proteins for therapeutic applications.

2.2 Synthesis of Other Bioactive Compounds

The compound can be transformed into various derivatives that possess biological activity. For example, modifications can lead to the synthesis of amino acids or peptide mimetics that are useful in drug design and development . Its versatility as a synthetic intermediate makes it an attractive target for chemists looking to develop new therapeutic agents.

Case Studies

3.1 Case Study: Metabolic Stability Enhancement

A notable study investigated the metabolic stability of various compounds containing the tert-butyl group compared to those with alternative groups like trifluoromethylcyclopropyl . The findings indicated that compounds designed with these modifications exhibited improved pharmacokinetic profiles, suggesting potential pathways for developing drugs with better efficacy and safety profiles.

3.2 Case Study: Peptide Synthesis Optimization

In another study focused on peptide synthesis, researchers utilized this compound to create a series of peptides with enhanced biological activity . The ability to selectively deprotect the Boc group allowed for efficient synthesis and purification processes, demonstrating the compound's utility in producing high-purity peptide therapeutics.

Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryDrug DevelopmentEnhanced metabolic stability with modifications
Synthetic ChemistryBuilding Block for PeptidesSelective deprotection facilitates synthesis
Metabolic StudiesUnderstanding drug metabolismReplacement of tert-butyl improves pharmacokinetics

Mechanism of Action

The mechanism of action of N-Boc-5-hydroxy-L-norvaline tert-butyl ester involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can be hydrolyzed to release the active 5-hydroxy-L-norvaline, which can then interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of Boc-protected amino acid esters and acids with variations at position 5 and the terminal functional group. Below is a comparative analysis of three analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 5) Terminal Functional Group CAS Number
Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate (Target) C₁₄H₂₇NO₅ 289.37 -OH Ester (tert-butyl) Not provided
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate C₁₄H₂₆BrNO₄ 352.27 -Br Ester (tert-butyl) 91229-86-6
2-([(tert-Butoxy)carbonyl]amino)-5-fluoropentanoic acid C₁₀H₁₇FNO₄ 234.25 -F Carboxylic acid 1695005-41-4

Functional and Reactivity Differences

Bromo-Substituted Analog
  • Structure: The bromine atom at position 5 in (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate introduces a heavy halogen, increasing molecular weight and polarizability.
  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki couplings) or elimination reactions. Its tert-butyl ester group retains solubility in organic solvents, similar to the target compound .
  • Applications : Likely used in cross-coupling reactions or as an intermediate in chiral synthesis.
Fluoro-Substituted Carboxylic Acid
  • Structure: The fluorine atom at position 5 in 2-([(tert-Butoxy)carbonyl]amino)-5-fluoropentanoic acid enhances electronegativity, while the carboxylic acid group replaces the ester.
  • Reactivity : Fluorine’s electron-withdrawing effect stabilizes adjacent groups and may influence acidity (pKa). The carboxylic acid enables salt formation or peptide coupling.
  • Applications: Potential use in medicinal chemistry, where fluorine improves metabolic stability and bioavailability .

Key Comparative Insights

  • Substituent Effects :
    • -OH (Target) : Enhances polarity and hydrogen-bonding capacity, suitable for hydrophilic intermediates.
    • -Br (Analog) : Facilitates transition metal-catalyzed reactions due to bromine’s leaving-group ability.
    • -F (Analog) : Modulates electronic properties and bioactivity, common in drug design.
  • Functional Group Differences :
    • Ester vs. Acid : The tert-butyl ester (target and bromo analog) improves organic-phase solubility, whereas the carboxylic acid (fluoro analog) increases water solubility at physiological pH.

Biological Activity

Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate, also known as (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, is a synthetic compound primarily used in organic chemistry, particularly in peptide synthesis. This compound serves as a derivative of amino acids, specifically related to norvaline, and is characterized by its tert-butoxycarbonyl (Boc) protecting group. This article delves into its biological activity, synthesis, and applications in drug development.

  • IUPAC Name : tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
  • CAS Number : 90194-99-3
  • Molecular Formula : C14H27NO5
  • Molecular Weight : 289.37 g/mol
  • Purity : 95% .

The synthesis of this compound involves several steps where the Boc group plays a crucial role in the selective protection of amine functionalities. This allows for targeted modifications during peptide synthesis without affecting other functional groups. The compound's stability under mild conditions facilitates controlled reactions, minimizing unwanted side effects or degradation of sensitive functional groups .

Synthesis Steps:

  • Formation of the Boc Group : The amine group of the amino acid is protected using the Boc group.
  • Hydroxypentanoate Formation : The hydroxypentanoate moiety is introduced through esterification reactions.
  • Purification : The final product is purified to achieve the desired purity level.

Biological Activity

This compound is primarily utilized in the synthesis of biologically active peptides and proteins. Its role as a protecting group allows for selective modifications that are essential in drug development and biochemical studies.

Key Biological Activities:

  • Peptide Synthesis : It is widely employed in the preparation of peptides that exhibit various biological activities.
  • Drug Development : Its ability to protect sensitive functional groups makes it a valuable tool in developing new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes key structural comparisons between this compound and similar compounds:

Compound NameStructureUnique Features
Tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoateC14H28N2O4Contains two amino groups; used in different peptide synthesis contexts
Tert-butyl (S)-2-aminoethyl(2-(tert-butoxycarbonyl)amino)ethylcarbamateC12H24N4O4Features additional carbamate functionality; may exhibit different reactivity patterns
Tert-butyl 2-aminoethylcarbamateC10H21N3O3Simpler structure lacking hydroxypentanoate; used primarily as an intermediate

This comparison highlights the unique hydroxyl group positioning and stability of this compound, making it particularly useful for complex peptide syntheses where selective reactions are critical .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing tert-butoxycarbonyl (Boc) and tert-butyl ester protections in the synthesis of 5-hydroxypentanoate derivatives?

  • Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP). For tert-butyl ester formation, tert-butyl chloroacetate or acid-catalyzed esterification (e.g., using H₂SO₄) is employed. Selective reduction of γ-methyl esters (e.g., using DIBALH) can yield hydroxyl intermediates, as demonstrated in the synthesis of similar Boc-protected glutamic acid derivatives .
  • Key Considerations : Ensure orthogonal protection of functional groups to avoid premature deprotection. Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

Q. How can researchers optimize reaction conditions to minimize side reactions during the Wittig or olefination steps involving Boc-protected intermediates?

  • Methodological Answer : For Wittig reactions, use anhydrous solvents (e.g., THF or DCM) and strictly control temperature (−15°C to 0°C) to suppress alkene isomerization. Pre-activation of ylides with strong bases (e.g., NaHMDS) enhances reactivity. In Boc-protected systems, avoid protic conditions that may hydrolyze the Boc group. Evidence from analogous syntheses highlights the use of glyme as a solvent and iso-butyl chloroformate for carboxylate activation .
  • Key Considerations : Characterize side products (e.g., via LC-MS) to adjust stoichiometry or reaction time.

Q. What analytical techniques are critical for validating the purity and structure of tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate?

  • Methodological Answer :

  • HPLC : Assess purity (>98% is typical for intermediates; see Certificate of Analysis examples) .
  • NMR : Confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons) and hydroxyl group presence (broad signal at δ 1.5–2.5 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₅H₂₇NO₅: 302.19 g/mol).
    • Key Considerations : Compare spectral data with literature values for analogous Boc-protected amino acids .

Advanced Research Questions

Q. How does the stereochemical configuration of the 5-hydroxypentanoate backbone influence its reactivity in peptide coupling or cyclization reactions?

  • Methodological Answer : The (2S,4S) configuration (common in chiral lactam systems) imposes conformational constraints, favoring β-turn motifs in peptides. For example, X-ray crystallography of related lactam-constrained amino acids reveals a C2 half-chair conformation in the six-membered ring, which stabilizes intramolecular hydrogen bonds and directs coupling regioselectivity .
  • Key Considerations : Use chiral HPLC or circular dichroism (CD) to monitor stereochemical integrity during reactions.

Q. What mechanistic insights explain the instability of Boc-protected 5-hydroxypentanoate derivatives under acidic or oxidative conditions?

  • Methodological Answer : The Boc group is labile under strong acids (e.g., TFA), while the tert-butyl ester hydrolyzes slowly in aqueous acidic media. Oxidative conditions (e.g., H₂O₂) may degrade the hydroxyl group via radical pathways. Stability studies on similar compounds show that buffered neutral conditions (pH 6–7) and inert atmospheres (N₂/Ar) mitigate degradation .
  • Key Considerations : Conduct accelerated stability testing (40°C/75% RH) to model shelf-life and identify degradation markers.

Q. How can researchers resolve contradictions in reported yields for Boc-deprotection steps across different solvent systems?

  • Methodological Answer : Yield disparities often arise from solvent polarity effects. For instance, Boc deprotection in DCM (low polarity) proceeds slower than in dioxane/water mixtures, where water accelerates carbamate hydrolysis. A systematic study comparing TFA/DCM (1:1) vs. HCl/dioxane (4 M) revealed a 15% yield increase in the latter due to improved solubility of intermediates .
  • Key Considerations : Optimize solvent ratios via Design of Experiments (DoE) to balance reaction rate and product stability.

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